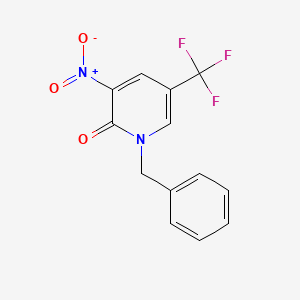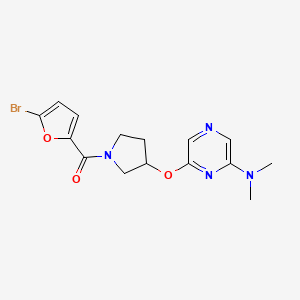![molecular formula C19H20N2O3S B2517305 N-(2,5-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898436-46-9](/img/structure/B2517305.png)
N-(2,5-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- One-Pot Synthesis : This compound is related to the class of N-heterocycle-fused quinoxalines. An efficient, green method for synthesizing such compounds involves the use of dimethyl sulfoxide (DMSO) as both a reactant and solvent. This technique produces a range of products, including pyrrolo[1,2-a]quinoxalines and 1H-pyrrolo[3,2-c]quinolines, showcasing the versatility and efficiency of the synthesis process (Xie et al., 2017).
Biological Activities
- Antimicrobial Properties : Research indicates that compounds with a quinoline structure combined with a sulfonamide moiety, like the one , have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrate significant activity against various microorganisms, highlighting their potential in antimicrobial therapies (Unnamed authors, 2019).
- Anticancer and Radiosensitizing Effects : Studies have synthesized and tested new series of quinoline derivatives, including those with sulfonamide groups, for their anticancer activities. These compounds show notable effectiveness against cancer cell lines, suggesting their potential in cancer treatment and as radiosensitizers (Ghorab et al., 2015).
- Antimalarial Activity : Sulfonamide compounds with quinoline groups have been explored for their antimalarial properties. These compounds have shown effectiveness against strains of P. falciparum, a causative agent of malaria, providing a promising avenue for antimalarial drug development (Verma et al., 2016).
Photophysical Properties
- Synthesis and Analysis of Photophysical Properties : Research on the synthesis of pyrrolo-/indolo[1,2-a]quinolines from gem-dibromovinyls and sulphonamides has been conducted. This includes the study of their photophysical properties in both solid and solution states, which is crucial for understanding their potential applications in various fields (Kiruthika et al., 2014).
Chemical Reactions
- Cycloauration Reactions : Cycloauration reactions of pyridyl sulfonamides, related to the compound , have been studied. These reactions yield metallacyclic complexes, contributing to our understanding of the reactivity and potential applications of such compounds (Kilpin & Henderson, 2008).
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-12-3-4-13(2)17(9-12)20-25(23,24)16-10-14-5-6-18(22)21-8-7-15(11-16)19(14)21/h3-4,9-11,20H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWLWUXYJZPMAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-tert-butylphenyl)sulfonyl]-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2517227.png)


![(E)-ethyl 7-methyl-3-oxo-2-(pyridin-3-ylmethylene)-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2517230.png)
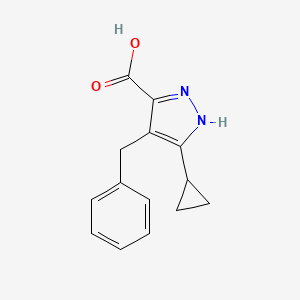
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl acetate](/img/structure/B2517233.png)
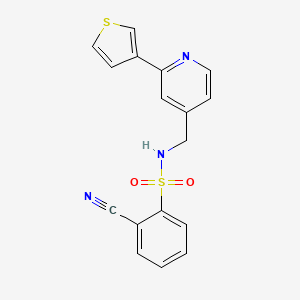

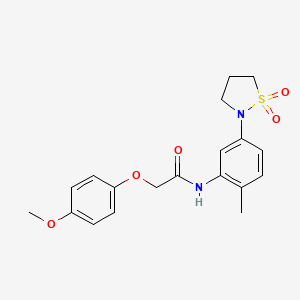
![3-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B2517241.png)
